![molecular formula C16H12N4OS B2903640 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1206985-55-8](/img/structure/B2903640.png)
2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridines are a class of compounds that have a fused bicyclic structure consisting of an imidazole ring and a pyridine ring . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The furan and pyridazine components in the compound are also common structures in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic structure with an imidazole ring and a pyridine ring . The furan component is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine component is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be synthesized through the condensation of substituted 2-aminopyridines with α-halo ketones . They can also be synthesized through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Mechanism of Action
Target of Action
They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, work by blocking γ-aminobutyric acid (gaba) receptors . This suggests that 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity associated with substituted imidazo[1,2-a]pyridines , it’s plausible that multiple pathways could be affected, leading to downstream effects such as the inhibition of bacterial growth or the reduction of inflammation.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cellular function, such as the inhibition of certain enzymes or the blocking of receptor sites .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridines which allow obtaining the target products in one synthetic stage with high yields is an urgent task . Furthermore, due to their wide range of applications in medicinal chemistry, more research is needed to explore their potential uses .
properties
IUPAC Name |
2-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-2-8-20-10-12(17-15(20)5-1)11-22-16-7-6-13(18-19-16)14-4-3-9-21-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIJILYWMIRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.